molecular formula C21H20ClN5O3 B2679495 3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877795-90-9

3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2679495
CAS RN: 877795-90-9
M. Wt: 425.87
InChI Key: GBUKXXGZCWQQNA-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functional Applications

Research into similar compounds has focused on the synthesis and potential applications of related chemical structures. For instance, studies on furan derivatives, pyrimidine, and purine diones reveal methodologies for synthesizing complex molecules and investigating their properties and applications, including their use in medicinal chemistry and material science.

  • Synthesis of Furan and Pyrimidine Derivatives

    A study detailed a new approach for the synthesis of 3-methylthio-substituted furans and related derivatives, highlighting the importance of these compounds in organic synthesis and potential pharmacological applications (Guodong Yin et al., 2008). This method involves cross-coupling reactions and demonstrates the versatility of furan compounds in chemical synthesis, which may extend to the compound of interest due to the presence of a furan moiety.

  • Functionalized Pyrimidine Synthesis

    Another research focused on the synthesis of functionalized 1H-pyrimidine-2-thiones, offering insights into the creation of pyrimidine derivatives with specific functional groups (Y. Akçamur et al., 1988). Such methodologies could be relevant for developing novel compounds with tailored properties for various scientific applications.

  • Purine Derivatives and Their Reactions

    Research on purine-6,8-diones discussed their ionization and methylation reactions, providing valuable information on the chemical behavior of purine derivatives (M. Rahat et al., 1974). Understanding these reactions is crucial for manipulating such structures for specific research or therapeutic purposes.

  • Photochromic and Fluorescent Compounds

    Investigations into indol-3-yl-substituted maleimides revealed new hetarylethenes with potential applications in material science, such as in the development of photochromic and fluorescent materials (E. N. Shepelenko et al., 2017). While not directly related, this research illustrates the broader potential of complex organic molecules in advanced material applications.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-24-18-17(19(28)27(21(24)29)12-14-6-2-3-8-16(14)22)26-10-5-9-25(20(26)23-18)13-15-7-4-11-30-15/h2-4,6-8,11H,5,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUKXXGZCWQQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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